Glyceryl stearate SE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It serves as an emulsifying agent in cosmetics and personal care products, helping to blend oil-based and water-based ingredients. This results in smooth and stable formulations.

- Commonly found in skin creams, lotions, and body washes, this compound ensures a pleasant texture and prevents ingredient separation.

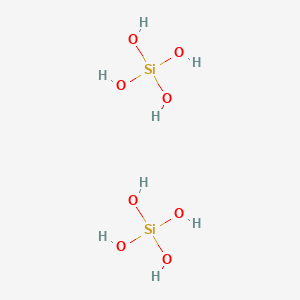

Glyceryl Stearate SE: is an esterification product of glycerin and stearic acid.

Preparation Methods

Synthetic Route: It is typically synthesized by reacting glycerin with stearic acid under specific conditions (high temperature and pressure).

Industrial Production: The esterification process yields Glyceryl Stearate SE, which possesses excellent emulsifying properties for cosmetic formulations.

Chemical Reactions Analysis

Reactions: Glyceryl Stearate SE can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

Major Products: These reactions yield modified esters with altered properties, contributing to the versatility of this compound.

Scientific Research Applications

Cosmetics: Used in skin creams, lotions, and hair care products for its emulsifying and moisturizing properties.

Medicine: Potential applications in topical drug delivery due to its skin-friendly nature.

Industry: Essential in formulating stable cosmetic products.

Mechanism of Action

Emulsification: Glyceryl Stearate SE stabilizes emulsions by reducing surface tension between oil and water phases.

Moisturization: It hydrates and soothes the skin, enhancing its texture.

Comparison with Similar Compounds

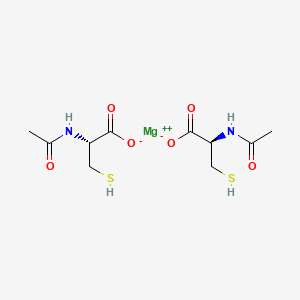

Similar Compounds: Other esters like , , and serve similar purposes.

Uniqueness: Glyceryl Stearate SE stands out due to its balanced emulsifying and moisturizing properties.

Properties

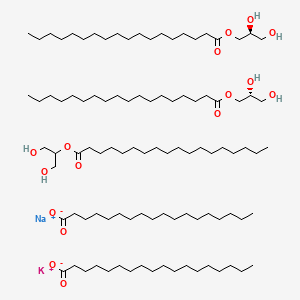

Molecular Formula |

C99H196KNaO16 |

|---|---|

Molecular Weight |

1704.7 g/mol |

IUPAC Name |

potassium;sodium;1,3-dihydroxypropan-2-yl octadecanoate;[(2S)-2,3-dihydroxypropyl] octadecanoate;[(2R)-2,3-dihydroxypropyl] octadecanoate;octadecanoate |

InChI |

InChI=1S/3C21H42O4.2C18H36O2.K.Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h3*20,22-23H,2-19H2,1H3;2*2-17H2,1H3,(H,19,20);;/q;;;;;2*+1/p-2/t2*20-;;;;;/m10...../s1 |

InChI Key |

JOMMDNSKWDWPIA-YJTCMNCISA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO.[Na+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788552.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)

![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788569.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)

![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)